Demethyl Irbesartan
CAS No.: 158778-58-6
Cat. No.: VC0195233
Molecular Formula: C24H26N6O
Molecular Weight: 414.51
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158778-58-6 |
|---|---|
| Molecular Formula | C24H26N6O |
| Molecular Weight | 414.51 |
| IUPAC Name | 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
| Standard InChI | InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |
| SMILES | CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Introduction
Chemical Identity and Structure
Basic Properties
Demethyl Irbesartan is characterized by specific chemical identifiers and properties, as summarized in Table 1.
Table 1: Chemical Identity and Basic Properties of Demethyl Irbesartan
| Property | Value |
|---|---|
| Chemical Name | 2-Propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
| Common Name | Demethyl Irbesartan |
| CAS Registry Number | 158778-58-6 |
| Molecular Formula | C₂₄H₂₆N₆O |
| Molecular Weight | 414.5 g/mol |
| SMILES Notation | O=C1N(CC2=CC=C(C3=CC=CC=C3C4=NN=NN4)C=C2)C(CCC)=NC15CCCC5 |
| InChI | InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29) |
Structural Characteristics
Demethyl Irbesartan contains several key structural features that define its properties:
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A tetrazole ring system that contributes to its receptor-binding potential
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A biphenyl group that provides rigidity and hydrophobic characteristics
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A diazaspiro[4.4]non-1-en-4-one system that forms the core structure
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A propyl side chain (versus the butyl chain in Irbesartan)
The compound's name "Demethyl Irbesartan" indicates its structural relationship to Irbesartan, specifically lacking a methyl group compared to the parent compound .
Comparison with Irbesartan
The structural differences between Demethyl Irbesartan and Irbesartan have implications for their respective pharmacological properties. Table 2 presents a comparison of these compounds.
Table 2: Structural Comparison of Demethyl Irbesartan and Irbesartan
| Feature | Demethyl Irbesartan | Irbesartan |
|---|---|---|
| Molecular Formula | C₂₄H₂₆N₆O | C₂₅H₂₈N₆O |
| Molecular Weight | 414.5 g/mol | 428.5 g/mol |
| Alkyl Chain | Propyl | Butyl |
| Structure Difference | Lacks terminal methyl group | Contains terminal methyl group |
| CAS Number | 158778-58-6 | 138402-11-6 |
The primary structural difference is the length of the alkyl chain, with Demethyl Irbesartan having a propyl group instead of the butyl group found in Irbesartan. This seemingly minor change can significantly affect the compound's pharmacokinetic and pharmacodynamic properties .
Physical and Chemical Properties
Physical Properties
Demethyl Irbesartan typically appears as a white crystalline solid. While specific solubility data is limited, it likely shares similar solubility characteristics with Irbesartan, which exhibits poor water solubility but is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) .
Chemical Reactivity
The reactivity profile of Demethyl Irbesartan is largely governed by its functional groups. The tetrazole ring can participate in acid-base reactions and metal coordination. The compound can undergo various chemical transformations, including:
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Reduction reactions targeting the biphenyl group or tetrazole ring
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Substitution reactions at various positions
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Acid-base interactions through the tetrazole moiety
The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound's binding affinity to certain receptors.
Synthesis and Manufacturing
The synthesis of Demethyl Irbesartan typically involves complex multi-step processes. One documented approach involves:
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Reaction of N-(trityl group)-5-(4'-bromomethylbiphenyl-2-base) tetrazole with 1-(valeryl amino) cyclopentane formamide in dichloromethane in the presence of sodium hydroxide and catalytic tetrabutylammonium bromide (TBAB)
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Removal of the trityl protecting group using chloroacetic chloride in a lower alcohol at room temperature
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Neutralization with alkali and subsequent purification through crystallization
Analytical Methods and Detection
Chromatographic Methods
Several analytical methods have been developed for the detection and quantification of Demethyl Irbesartan, primarily in the context of impurity profiling for Irbesartan. Table 3 summarizes key chromatographic methods.
Table 3: Chromatographic Methods for Demethyl Irbesartan Analysis
Spectroscopic Identification
Spectroscopic methods provide valuable tools for structural confirmation and identification of Demethyl Irbesartan:
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Mass Spectrometry: FAB mass spectrometry typically shows a protonated molecular ion (M+H)+ at m/z 415
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NMR Spectroscopy: Proton NMR spectroscopy can confirm the propyl chain structure versus the butyl chain in Irbesartan
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UV Spectroscopy: UV absorption profile similar to Irbesartan with characteristic peaks
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FT-IR Spectroscopy: Displays characteristic bands for the functional groups present in the molecule
Consequently, reference standards of Demethyl Irbesartan are essential for analytical quality control during Irbesartan production .
Regulatory Considerations
Regulatory agencies such as the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) establish limits for pharmaceutical impurities, including Demethyl Irbesartan in Irbesartan formulations .
These regulations require:
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Validation of analytical methods for impurity detection
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Establishment of acceptable limits for impurities
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Regular testing and monitoring during manufacturing
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Documentation and reporting of impurity profiles
Research Applications
Demethyl Irbesartan serves several important research applications:
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Metabolic Studies: As a structural analog of Irbesartan, it helps in understanding the metabolism and biotransformation pathways of ARBs
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Structure-Activity Relationship Studies: The comparison between Irbesartan and its demethylated analog provides insights into how structural modifications affect receptor binding and biological activity
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Analytical Method Development: As a known impurity, it serves as a reference standard for developing and validating analytical methods for quality control
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Crystal Form Studies: Research on crystal forms of Irbesartan and related compounds helps in understanding intermolecular interactions and improving pharmaceutical properties
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Impurity Profiling: It contributes to comprehensive impurity profiling of Irbesartan formulations, ensuring product quality and safety
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